Cas no 1235647-51-4 (2-4-(ethanesulfonyl)phenyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylacetamide)

2-4-(ethanesulfonyl)phenyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-4-(ethanesulfonyl)phenyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylacetamide
- 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide
- 2-[4-(ethanesulfonyl)phenyl]-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide
- 1235647-51-4
- 2-(4-ethylsulfonylphenyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide
- F5087-0332
- AKOS024496228
- VU0634244-1
-
- インチ: 1S/C17H23N3O3S/c1-5-24(22,23)15-8-6-14(7-9-15)11-17(21)18-16-10-13(4)19-20(16)12(2)3/h6-10,12H,5,11H2,1-4H3,(H,18,21)
- InChIKey: JFPXCKCFSGYLFM-UHFFFAOYSA-N
- ほほえんだ: S(CC)(C1C=CC(=CC=1)CC(NC1=CC(C)=NN1C(C)C)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 349.14601278g/mol
- どういたいしつりょう: 349.14601278g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 522
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-4-(ethanesulfonyl)phenyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5087-0332-100mg |
2-[4-(ethanesulfonyl)phenyl]-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide |
1235647-51-4 | 100mg |
$372.0 | 2023-09-10 | ||
Life Chemicals | F5087-0332-40mg |
2-[4-(ethanesulfonyl)phenyl]-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide |
1235647-51-4 | 40mg |
$210.0 | 2023-09-10 | ||
Life Chemicals | F5087-0332-3mg |
2-[4-(ethanesulfonyl)phenyl]-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide |
1235647-51-4 | 3mg |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5087-0332-25mg |
2-[4-(ethanesulfonyl)phenyl]-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide |
1235647-51-4 | 25mg |
$163.5 | 2023-09-10 | ||
Life Chemicals | F5087-0332-10μmol |
2-[4-(ethanesulfonyl)phenyl]-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide |
1235647-51-4 | 10μmol |
$103.5 | 2023-09-10 | ||
Life Chemicals | F5087-0332-20mg |
2-[4-(ethanesulfonyl)phenyl]-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide |
1235647-51-4 | 20mg |
$148.5 | 2023-09-10 | ||
Life Chemicals | F5087-0332-2mg |
2-[4-(ethanesulfonyl)phenyl]-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide |
1235647-51-4 | 2mg |
$88.5 | 2023-09-10 | ||
Life Chemicals | F5087-0332-20μmol |
2-[4-(ethanesulfonyl)phenyl]-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide |
1235647-51-4 | 20μmol |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5087-0332-2μmol |
2-[4-(ethanesulfonyl)phenyl]-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide |
1235647-51-4 | 2μmol |
$85.5 | 2023-09-10 | ||
Life Chemicals | F5087-0332-15mg |
2-[4-(ethanesulfonyl)phenyl]-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide |
1235647-51-4 | 15mg |
$133.5 | 2023-09-10 |
2-4-(ethanesulfonyl)phenyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylacetamide 関連文献
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
4. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
2-4-(ethanesulfonyl)phenyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylacetamideに関する追加情報
Recent Advances in the Study of 2-4-(ethanesulfonyl)phenyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylacetamide (CAS: 1235647-51-4)
The compound 2-4-(ethanesulfonyl)phenyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylacetamide (CAS: 1235647-51-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of 2-4-(ethanesulfonyl)phenyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylacetamide to enhance its bioavailability and therapeutic efficacy. Researchers have employed advanced synthetic methodologies, including multi-step organic synthesis and computational modeling, to refine the compound's structure-activity relationship (SAR). These efforts have led to the identification of key modifications that improve its binding affinity to target proteins while minimizing off-target effects.
In vitro and in vivo studies have demonstrated that 2-4-(ethanesulfonyl)phenyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylacetamide exhibits promising activity against a range of biological targets. Notably, it has shown potent inhibition of specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that the compound may have applications in oncology, particularly in targeting aberrant signaling pathways in cancer cells.
The pharmacokinetic profile of 2-4-(ethanesulfonyl)phenyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylacetamide has also been investigated, with studies highlighting its favorable absorption, distribution, metabolism, and excretion (ADME) properties. These findings are critical for advancing the compound through preclinical development and into clinical trials. Researchers have also explored its safety profile, with toxicological studies indicating a manageable side effect profile at therapeutic doses.
Looking ahead, ongoing research aims to further elucidate the molecular mechanisms underlying the compound's biological effects and to explore its potential in combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. The continued investigation of 2-4-(ethanesulfonyl)phenyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylacetamide holds great promise for addressing unmet medical needs in various therapeutic areas.
1235647-51-4 (2-4-(ethanesulfonyl)phenyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylacetamide) 関連製品
- 1355004-56-6(1H-Pyrazole-4-methanamine, 3,5-dimethyl-1-phenyl-α-(trifluoromethyl)-)
- 1701567-15-8(1-(quinoxalin-2-yl)prop-2-en-1-one)
- 436089-31-5(N-(2-aminophenyl)pyridine-3-carboxamide)
- 1805835-62-4(Methyl 2-amino-4-fluoropyridine-3-acetate)
- 866143-72-8(1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrate)
- 2229412-47-7(1-1-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclopropylcyclopropan-1-amine)
- 2228136-03-4(2-(5-methoxy-2-nitrophenyl)-2-methyloxirane)
- 1396880-47-9(N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-phenoxypropanamide)
- 2227748-27-6(rac-(1R,2R)-2-(3-tert-butylphenyl)cyclopropylmethanamine)
- 886503-33-9(3-CHLORO-5-(TRIFLUOROMETHOXY)BENZYL BROMIDE)




